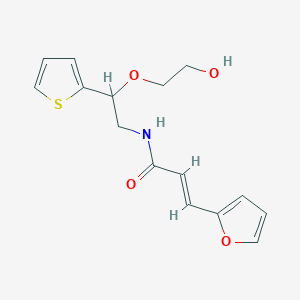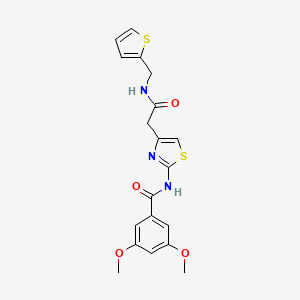
(6-Chloroquinolin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloroquinolin-4-yl)boronic acid is a boronic acid derivative that has gained significant attention in the scientific community due to its diverse applications in various research fields. This compound has been widely studied for its potential use in medicinal chemistry, biochemistry, and materials science. The synthesis of this compound has been established using various methods, and its mechanism of action has been investigated in detail.
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, (6-Chloroquinolin-4-yl)boronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In transmetalation, the organoboron compound, such as this compound, transfers the organic group from boron to palladium .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may be involved in the synthesis of various organic compounds .
Result of Action
As a reagent in suzuki-miyaura cross-coupling reactions, it contributes to the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions, including temperature, solvent, and the presence of a base . Additionally, the stability of boronic acids can be influenced by factors such as pH and temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(6-Chloroquinolin-4-yl)boronic acid has several advantages for lab experiments. It exhibits high potency and selectivity against cancer cells and viruses, making it a promising compound for drug development. Moreover, this compound has been shown to exhibit low toxicity towards normal cells, indicating its potential use as a therapeutic agent. However, this compound has some limitations for lab experiments. It is a hydrophobic compound, which makes it difficult to dissolve in aqueous solutions. Moreover, this compound is sensitive to air and moisture, which can affect its stability and purity.
Direcciones Futuras
(6-Chloroquinolin-4-yl)boronic acid has several future directions for research. One of the potential directions is the development of this compound-based drugs for the treatment of cancer and viral infections. Moreover, this compound can be used as a tool for the study of proteasome function and inhibition. In addition, this compound can be modified to improve its solubility and stability, which can enhance its potential use as a therapeutic agent.
Conclusion:
In conclusion, this compound is a promising compound for scientific research. Its synthesis has been established using various methods, and its mechanism of action has been investigated in detail. This compound exhibits potent anticancer, antiviral, and antibacterial activities, making it a promising candidate for drug development. However, this compound has some limitations for lab experiments. Several future directions for research have been identified, indicating the potential use of this compound in various research fields.
Métodos De Síntesis
The synthesis of (6-Chloroquinolin-4-yl)boronic acid has been established using several methods. One of the commonly used methods is the Suzuki-Miyaura cross-coupling reaction between 6-chloroquinolin-4-boronic acid and aryl or vinyl halides. This method has been reported to yield high purity and good yield of this compound. Other methods such as Sonogashira coupling, Stille coupling, and Negishi coupling have also been used for the synthesis of this compound.
Aplicaciones Científicas De Investigación
(6-Chloroquinolin-4-yl)boronic acid has been extensively studied for its potential use in medicinal chemistry. It has been reported to exhibit potent anticancer, antiviral, and antibacterial activities. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Moreover, this compound has been reported to inhibit the replication of hepatitis C virus and dengue virus. In addition, this compound has been shown to possess antibacterial activity against several gram-positive and gram-negative bacteria.
Propiedades
IUPAC Name |
(6-chloroquinolin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-6-1-2-9-7(5-6)8(10(13)14)3-4-12-9/h1-5,13-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGIDSVNUPMIFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=C(C=CC2=NC=C1)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2792205.png)
![(Acetyloxy)[2-(acetyloxy)-3-bromophenyl]methyl acetate](/img/structure/B2792211.png)

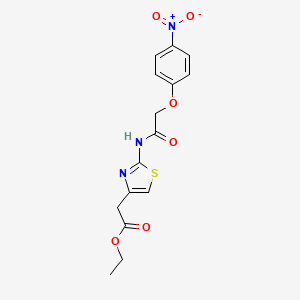
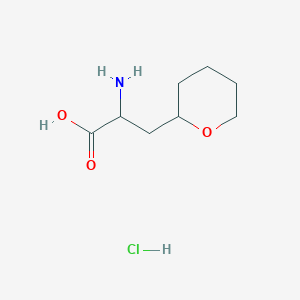
![8-[(dibenzylamino)methyl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2792215.png)

![4-((4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2792219.png)
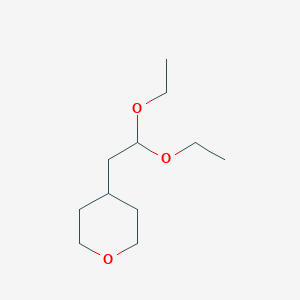
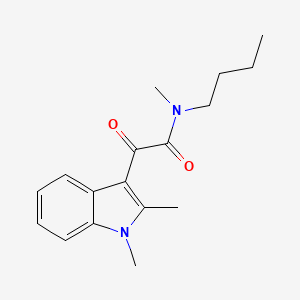
![Tert-butyl N-(4-methylpyridin-2-yl)-N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B2792222.png)
![2-[2-(3-Hydroxy-propyl)-benzoimidazol-1-yl]-N-isopropyl-N-phenyl-acetamide](/img/structure/B2792224.png)
